N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-7-5-11-18-20(15)22-21(27-18)23(13-17-10-6-12-25-17)19(24)14-26-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIXBSQVNPGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the 4-methylbenzo[d]thiazol-2-yl intermediate: This involves the cyclization of appropriate precursors in the presence of sulfur and a catalyst.
Coupling of intermediates: The furan-2-ylmethyl and 4-methylbenzo[d]thiazol-2-yl intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole moiety can be reduced under hydrogenation conditions.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
Antitumor Activity
The compound exhibits significant antitumor properties, which are primarily attributed to the presence of thiazole and furan moieties. Research has shown that derivatives of thiazole often demonstrate potent activity against various cancer cell lines. For example, studies have indicated that thiazole-containing compounds can induce apoptosis in cancer cells, with IC50 values suggesting strong inhibitory effects on cell proliferation.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
| N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide | TBD | TBD |
The mechanism of action may involve the modulation of signaling pathways that regulate cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
Anticonvulsant Properties
In addition to its antitumor effects, this compound has been investigated for its anticonvulsant potential. Thiazole derivatives have shown promise in preventing seizures in animal models, indicating a significant protective effect against convulsions. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant potency.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Synthesis Overview:
- Starting Materials: Furan derivatives and thiazole precursors.
- Reaction Conditions: Multi-step synthesis involving condensation reactions.
- Characterization Techniques: NMR, MS.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the potential therapeutic applications of this compound. Initial studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to ensure safety for potential clinical use.
Key Pharmacokinetic Parameters:
- Absorption: Rapid absorption observed in preliminary studies.
- Distribution: Favorable distribution in target tissues.
- Metabolism: Undergoing evaluation to understand metabolic pathways.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, benzo[d]thiazole, and phenoxyacetamide moieties can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The introduction of bulky substituents (e.g., morpholinoethyl in ) reduces synthetic yields compared to simpler derivatives like triazole-thio analogues (65–78% yields) .
- Electron-withdrawing groups (e.g., nitro in ) enhance thermal stability but complicate crystallization.
- Phenoxyacetamide derivatives generally exhibit moderate to high melting points (e.g., 198–200°C for compound 5a ), attributed to strong intermolecular hydrogen bonding.
Spectroscopic and Structural Features
NMR and IR Spectroscopy
- N-(4-Methylbenzo[d]thiazol-2-yl) derivatives : The ¹H-NMR spectra typically show aromatic protons in the δ 7.2–8.1 ppm range, with methyl groups resonating at δ 2.4–2.6 ppm .
- Triazole-thio derivatives : IR spectra exhibit νC=S stretching at 1243–1258 cm⁻¹ and νC=O at 1663–1682 cm⁻¹ .
- Furan-containing analogues: The furan ring protons appear as doublets at δ 6.3–7.4 ppm, while the phenoxy group shows peaks at δ 6.8–7.6 ppm .
Anticancer Activity
- Thiadiazole derivatives (e.g., compound 7b from ) demonstrated potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), attributed to the electron-deficient thiadiazole core enhancing DNA intercalation.
- Benzothiazole-triazole hybrids (e.g., 5a–m ) showed moderate anticonvulsant activity, with ED₅₀ values ranging from 25–50 mg/kg in rodent models.
Antimicrobial and Antifungal Activity
SAR Trends :
Yield Optimization :
- Use of polar aprotic solvents (e.g., DMF) and catalytic triethylamine improves yields by 15–20% .
Biological Activity
N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Preparation of the Furan Derivative : Starting from furan-2-carboxylic acid, esterification is carried out to form the furan-2-ylmethyl ester.
- Formation of the Benzo[d]thiazole Moiety : This involves the synthesis of 4-methylbenzo[d]thiazole through appropriate cyclization reactions.
- Coupling Reaction : The furan derivative is coupled with the benzo[d]thiazole moiety via amide bond formation.
The compound's molecular formula is with a molecular weight of 336.38 g/mol.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In a study evaluating its activity as a COX-2 inhibitor, it demonstrated competitive inhibition against the enzyme, which is crucial in inflammatory processes .
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. The structure activity relationship (SAR) indicates that the presence of the furan and thiazole moieties enhances its cytotoxicity against cancer cells . For instance, derivatives with electron-donating groups at specific positions on the phenyl rings exhibited improved activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Furan Ring | Enhances interaction with biological targets |
| Benzo[d]thiazole Moiety | Contributes to anticancer properties |
| Phenoxy Acetamide | Imparts analgesic and anti-inflammatory effects |
Studies have demonstrated that modifications to these groups can significantly alter the compound's efficacy and selectivity for various biological targets .
Case Studies and Research Findings
- In Vitro Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity, often surpassing standard chemotherapeutics like doxorubicin .
- Analgesic Activity Evaluation : In animal models, the compound was evaluated for its analgesic properties using formalin-induced pain tests. Results showed a significant reduction in pain response compared to control groups, highlighting its potential therapeutic use in pain management .
- COX Inhibition Studies : Detailed docking studies revealed that this compound effectively binds to the active site of COX enzymes, suggesting a mechanism for its anti-inflammatory action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
